3-Trifluoromethoxy-piperidine-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C6H9ClF3NO3S |
|---|---|
Molecular Weight |
267.65 g/mol |
IUPAC Name |
3-(trifluoromethoxy)piperidine-1-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClF3NO3S/c7-15(12,13)11-3-1-2-5(4-11)14-6(8,9)10/h5H,1-4H2 |
InChI Key |
IBUCGQQUNOWUTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)Cl)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
This method employs sulfur tetrafluoride (SF₄) to introduce the trifluoromethoxy group into piperidine derivatives. The process typically involves:
-
Substrate Preparation : Starting with 4-piperidine carboxylic acid or nipecotic acid.
-
Trifluoromethoxylation : Reaction with SF₄ in anhydrous hydrofluoric acid (HF) and halogenated solvents (e.g., trichloromethane or dichloromethane).
-
Workup : Neutralization with NaOH, extraction, and distillation.
Key Parameters and Yields
Advantages : High-yielding for 4-trifluoromethyl derivatives.
Limitations : Requires specialized equipment for SF₄ and HF handling.
Hiyama Coupling for Trifluoromethoxy Group Introduction
Method Overview
This approach uses the Hiyama reaction to introduce the trifluoromethoxy group, followed by sulfonylation.
Stepwise Procedure
-
Acylation : 4-Hydroxypiperidine is acylated with benzoyl chloride to form N-benzoyl-4-hydroxypiperidine.
-
Trifluoromethoxylation :
-
Convert hydroxyl to S-methyl xanthate.
-
Desulfurization with N-bromosuccinimide (NBS) and Olah’s reagent (CF₃SO₂Na).
-
-
Deprotection : Remove the benzoyl group via reduction and subsequent cleavage with 1-chloroethyl chloroformate.
Performance Metrics
| Starting Material | Overall Yield (%) | Key Steps | Purity (%) | Source |
|---|---|---|---|---|
| 4-Hydroxypiperidine | 40 | Acylation → Hiyama coupling → Deprotection | >95 | |
| 4-(Hydroxymethyl)piperidine | 13.5 | Similar steps with lower efficiency | >95 |
Advantages : Enables regioselective control.
Limitations : Multistep process with moderate overall yields.
Sulfonyl Chloride Functionalization
Reaction Strategy
The sulfonyl chloride group is introduced post-trifluoromethoxylation.
Protocol
-
Sulfonylation Reagent : React piperidine-trifluoromethoxy derivatives with trifluoromethanesulfonyl chloride (CF₃SO₂Cl).
-
Base Activation : Use triethylamine (Et₃N) to deprotonate the piperidine nitrogen.
Example Conditions
| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 3-Trifluoromethylpiperidine | CF₃SO₂Cl | Dichloromethane | 0–50 | 69–80 |
Mechanism :
Key Considerations :
-
Reactivity : Sulfonyl chlorides react rapidly with nucleophiles; anhydrous conditions are critical.
-
Byproducts : Formation of HCl requires neutralization or inert atmosphere.
Chiral Synthesis of (3S)-Enantiomer
Enantioselective Approaches
For the (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride, methods include:
-
Chiral Resolution : Use chiral catalysts or enantiopure starting materials.
-
Asymmetric Synthesis : Apply Ugi-type reactions or Friedel-Crafts alkylation with chiral auxiliaries.
Example Workflow
-
Imine Formation : Generate α-trifluoromethyl imine intermediates.
-
Reduction : Use NaBH(OAc)₃ in MeOH to yield chiral piperidine.
-
Sulfonylation : Proceed as in Section 3.
Yield and Enantiomeric Excess (ee) :
Challenges : Scalability and cost-effectiveness of chiral auxiliaries.
Comparative Analysis of Methods
Chemical Reactions Analysis
Substitution Reactions
The sulfonyl chloride group in 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride acts as a highly reactive electrophile, undergoing nucleophilic substitution with various nucleophiles. This reactivity is enhanced by the trifluoromethoxy group, which stabilizes the electrophilic center through electron-withdrawing effects.
Key Reactions and Products
| Nucleophile | Reaction Type | Product |
|---|---|---|
| Amines (e.g., NH₃, RNH₂) | Nucleophilic substitution | Sulfonamides (R-SO₂-NR₂) |
| Alcohols (e.g., ROH) | Nucleophilic substitution | Sulfonate esters (R-SO₂-OR) |
| Thiols (e.g., RSH) | Nucleophilic substitution | Sulfonothioates (R-SO₂-SR) |
These reactions are typically carried out under basic conditions (e.g., pyridine, DMAP) to absorb the released HCl.
Oxidation and Reduction Reactions
The compound participates in redox reactions, with the trifluoromethoxy group influencing its stability and reactivity:
-
Oxidation : Reacts with oxidizing agents like hydrogen peroxide (H₂O₂) to form sulfonic acids or related derivatives.
-
Reduction : Reducing agents such as sodium borohydride (NaBH₄) may reduce the sulfonyl chloride group, though specific products depend on reaction conditions.
Reaction Mechanism and Pathway Analysis
The reactivity of the sulfonyl chloride group is central to its chemical behavior. Studies on analogous sulfonyl chlorides suggest potential intermediates like disulfides or thiosulfonates under certain conditions, particularly in polar solvents (e.g., acetonitrile) or at elevated temperatures . For example:
-
Thermal Stability : At 60°C, sulfonyl chlorides may form disulfide intermediates, which can further react with halides (e.g., HBr) to yield the desired product .
-
Solvent Effects : Solvent choice significantly impacts product distribution. Acetonitrile favors direct formation of sulfonyl halides, while protic solvents may lead to side products like thiosulfonates .
Research Findings and Trends
-
Trifluoromethyl Group Influence : The trifluoromethoxy moiety enhances the compound’s stability and reactivity, as observed in structure-activity relationship (SAR) studies. For instance, trifluoromethyl-substituted derivatives show improved interactions with biological targets compared to non-fluorinated analogs .
-
Scalability : Large-scale synthesis of sulfonyl chlorides often employs continuous flow reactors or optimized reaction conditions (e.g., controlled temperature, solvent selection) to maximize yield and purity .
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
3-Trifluoromethoxy-piperidine-1-sulfonyl chloride serves as an essential building block in the synthesis of complex organic molecules. It facilitates the introduction of trifluoromethyl and sulfonyl groups into target compounds, enhancing their chemical properties and biological activities. The electrophilic nature of the sulfonyl chloride group allows it to participate in nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides and other derivatives.
Reactivity Profile
The reactivity profile of 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride is characterized by its ability to undergo various transformations:
| Reaction Type | Example Products | Notes |
|---|---|---|
| Nucleophilic Substitution | Sulfonamides, Sulfonates | Reacts with amines and alcohols |
| Electrophilic Reactions | Trifluoromethylated Compounds | Enhances lipophilicity and metabolic stability |
| Coupling Reactions | Complex Organic Molecules | Used in multi-step syntheses |
Biological Applications
Medicinal Chemistry
In medicinal chemistry, 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride is investigated for its potential as a pharmacophore in drug design. Its structural features improve the lipophilicity and metabolic stability of drug candidates, making it a valuable intermediate in synthesizing active pharmaceutical ingredients (APIs) .
Case Studies on Biological Activity
Research has indicated that compounds derived from 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride exhibit significant biological activities:
- Enzyme Inhibition : Studies have shown that derivatives can inhibit specific enzymes involved in disease pathways, suggesting potential therapeutic applications.
- Receptor Modulation : The compound has been explored for its role in modulating receptors related to various biological processes, which may lead to new treatment options for diseases.
Industrial Applications
Agrochemicals
The compound is also utilized in the development of agrochemicals due to its unique reactivity. It can be modified to create herbicides or fungicides that are effective against a wide range of pests while minimizing environmental impact .
Specialty Chemicals
In the industrial sector, 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride finds applications in producing specialty chemicals where specific reactivity and stability are required. This includes applications in materials science and polymer chemistry .
Summary of Findings
The diverse applications of 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride highlight its importance across multiple scientific disciplines. Its role as a building block in organic synthesis, potential therapeutic applications in medicinal chemistry, and utility in industrial processes make it a compound of significant interest.
Mechanism of Action
The mechanism of action of 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs for comparison include:
- Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)
- 3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride (C₈H₁₃ClN₂O₃S)
- 4-Fluorobenzyl chloride (C₇H₆ClF)
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Density (g/mL) |
|---|---|---|---|---|---|
| 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride* | C₆H₁₀ClF₃NO₃S | ~285.6 (estimated) | Piperidine, -OCF₃, -SO₂Cl | N/A | N/A |
| Trifluoromethanesulfonyl chloride | CF₃SO₂Cl | 168.52 | -SO₂Cl, -CF₃ | 29–32 | 1.583 |
| 3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride | C₈H₁₃ClN₂O₃S | 252.72 | Benzene, piperidine, -SO₂Cl | N/A | N/A |
| 4-Fluorobenzyl chloride | C₇H₆ClF | 144.57 | Benzyl chloride, -F | 173–175 | 1.194 |
*Estimated based on analogs.
Biological Activity
3-Trifluoromethoxy-piperidine-1-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and applications in drug development.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHClFNOS
- Functional Groups :
- Trifluoromethoxy group, which enhances lipophilicity and metabolic stability.
- Sulfonyl chloride group, which contributes to its electrophilic nature.
These features make it a valuable reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions.
The biological activity of 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride is primarily attributed to its interactions with enzymes and receptors:
- Enzyme Inhibition : The sulfonyl chloride moiety can react with nucleophiles, leading to the formation of sulfonamide derivatives that may inhibit specific enzymes.
- Receptor Modulation : The compound's lipophilicity allows it to interact effectively with membrane-bound receptors, potentially altering their activity .
Enzyme Inhibition Studies
Research has indicated that this compound may inhibit various enzymes, including those involved in metabolic pathways. For instance, studies have shown that compounds containing trifluoromethoxy groups can significantly enhance enzyme inhibition potency compared to their non-fluorinated analogs. This is particularly relevant in the context of drug development targeting diseases like cancer and bacterial infections .
Case Studies
- Inhibition of Mycobacterium tuberculosis : A high-throughput screening study identified several compounds with significant inhibitory activity against M. tuberculosis, suggesting that derivatives of 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride could be explored further as potential anti-tubercular agents .
- Impact on Cancer Cells : Preliminary studies indicate potential anti-tumor properties through inhibition of specific signaling pathways involved in cell proliferation. The unique combination of functional groups in this compound may contribute to selective targeting of cancerous cells while sparing normal cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Trifluoromethylsulfonyl)piperidine | Similar structure but lacks trifluoromethoxy group | Different reactivity profiles due to missing group |
| Piperidine-1-sulfonyl chloride | Lacks trifluoromethoxy group | Different chemical properties and reactivity |
| Trifluoromethoxy-benzene sulfonyl chloride | Contains a benzene ring | Distinct reactivity and applications |
| Trifluoromethoxy-pyridine sulfonyl chloride | Based on pyridine | Variations in biological activity |
This table highlights how the presence of the trifluoromethoxy group in 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride enhances its biological profile compared to other related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
